molecular formula C14H15FN4O2 B2527692 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2309313-51-5

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2527692
CAS No.: 2309313-51-5
M. Wt: 290.298
InChI Key: MMZVJFJCOHQOBW-UHFFFAOYSA-N
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Description

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that belongs to the class of azetidines and triazoles. This compound is characterized by the presence of a 1,2,4-triazole ring and an azetidine ring, which are linked through a methylene bridge to a benzoyl group substituted with fluorine and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole are likely to be various enzymes and receptors in the biological system . The triazole nucleus in the compound is capable of binding to these targets due to the presence of two carbon and three nitrogen atoms .

Mode of Action

The compound interacts with its targets through hydrogen bonding and hydrophobic interactions . The nitrogen atoms in the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .

Biochemical Pathways

Triazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The presence of the triazole nucleus in the compound could potentially improve its pharmacokinetic properties, as triazole derivatives are known to form hydrogen bonds with different targets, which can lead to improved pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given the wide range of biological activities exhibited by triazole derivatives, the compound could potentially have diverse effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 3-fluoro-4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of the Azetidine and Triazole Rings: The final step involves the coupling of the azetidine and triazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(3-chloro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
  • 1-{[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
  • 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Uniqueness

The uniqueness of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole lies in its specific substitution pattern and the presence of both azetidine and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-21-13-3-2-11(4-12(13)15)14(20)18-5-10(6-18)7-19-9-16-8-17-19/h2-4,8-10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZVJFJCOHQOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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